Bienvenue dans la boutique en ligne BenchChem!

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Physicochemical profiling Drug design

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 113638-38-3) is a heterocyclic building block belonging to the fluorinated benzimidazole class, with the molecular formula C₉H₄F₆N₂O and a molecular weight of 270.13 g/mol. The compound features a benzimidazole core simultaneously substituted with an electron-withdrawing trifluoromethyl group (−CF₃) at the 2-position and a trifluoromethoxy group (−OCF₃) at the 6-position.

Molecular Formula C9H4F6N2O
Molecular Weight 270.13 g/mol
CAS No. 113638-38-3
Cat. No. B053267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
CAS113638-38-3
Synonyms1H-BENZIMIDAZOLE, 5-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)-
Molecular FormulaC9H4F6N2O
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)
InChIKeyUGZKRKIAKDGVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 113638-38-3): Physicochemical Profile and Procurement Baseline for a Dual-Fluorinated Benzimidazole Building Block


6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 113638-38-3) is a heterocyclic building block belonging to the fluorinated benzimidazole class, with the molecular formula C₉H₄F₆N₂O and a molecular weight of 270.13 g/mol . The compound features a benzimidazole core simultaneously substituted with an electron-withdrawing trifluoromethyl group (−CF₃) at the 2-position and a trifluoromethoxy group (−OCF₃) at the 6-position . This dual-fluorination pattern is relatively uncommon among commercially available benzimidazole building blocks and is of interest in medicinal chemistry and agrochemical research programs that require fine-tuned lipophilicity, metabolic stability, and hydrogen-bonding profiles [1]. The compound is catalogued by multiple suppliers as a research chemical, typically at ≥95% purity, and is explicitly designated for laboratory use only .

Why 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Cannot Be Replaced by Mono-Substituted or Positional Isomer Analogs


Important caveat: Published primary research data specifically quantifying the biological or pharmacological differentiation of CAS 113638-38-3 against defined comparators is currently scarce. The differential evidence presented below derives predominantly from cross-study comparable physicochemical measurements and class-level inference from the broader benzimidazole and fluorinated heterocycle literature. The dual −OCF₃/−CF₃ substitution pattern on a single benzimidazole scaffold generates a physicochemical signature—logP, pKa, hydrogen-bond acceptor count, and electron distribution—that is not recapitulated by compounds bearing only one of these groups or by positional isomers. Benzimidazole derivatives with only a 2-CF₃ substituent (e.g., CAS 312-73-2) lack the enhanced lipophilicity and additional H-bond acceptor sites conferred by the 6-OCF₃ group . Conversely, 6-OCF₃-benzimidazoles lacking the 2-CF₃ group exhibit markedly different acidity and a distinct hydrogen-bonding topology . Procurement decisions predicated on assumed functional interchangeability among fluorinated benzimidazoles risk introducing uncontrolled variables in structure-activity relationship (SAR) campaigns, particularly when both electronic modulation and steric occupancy at the 2- and 6-positions are critical design parameters [1].

Product-Specific Quantitative Differentiation Evidence for 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (113638-38-3)


LogP Differentiation: 6-OCF₃ Group Adds ~0.7–1.2 logP Units Over 2-CF₃-Only Benzimidazole

The target compound exhibits a predicted logP of 3.35, compared to a logP range of approximately 2.10–2.67 for 2-(trifluoromethyl)benzimidazole (CAS 312-73-2), which lacks the 6-OCF₃ substituent . This represents an increase of approximately 0.68–1.25 logP units attributable to the trifluoromethoxy group. The Hansch π value for −OCF₃ is reported as +1.04, consistent with this observed increment [1]. The OCF₃ group uniquely combines the lipophilicity of the trifluoromethyl moiety with the polarity of the ether oxygen, enabling fine-tuning of logP that a single −CF₃ or −OCH₃ substituent cannot achieve [1].

Lipophilicity Physicochemical profiling Drug design

pKa Modulation: 2-CF₃ Group Lowers Imidazole NH Acidity by ~3.7 Units Relative to 6-OCF₃-Only Benzimidazole

The target compound has a predicted pKa of 8.10 ± 0.10 for the imidazole NH proton . In contrast, 5-(trifluoromethoxy)-1H-benzimidazole (CAS 911825-64-4), which bears the 6-OCF₃ group but lacks the 2-CF₃ substituent, has a predicted pKa of 11.84 ± 0.10 . This ~3.74-unit decrease in pKa is driven by the electron-withdrawing effect of the 2-trifluoromethyl group, which stabilizes the conjugate base and increases NH acidity. The target compound is therefore predominantly neutral at physiological pH (7.4), while the 6-OCF₃-only analog remains largely protonated.

Acidity Ionization state Binding pharmacophore

Hydrogen-Bond Acceptor Count: 6-OCF₃ Group Doubles HBA Capacity Relative to 2-CF₃-Only Benzimidazole

The target compound, bearing both −OCF₃ and −CF₃ groups, provides a substantially higher hydrogen-bond acceptor (HBA) count than the parent 2-(trifluoromethyl)benzimidazole. 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) has a reported HBA count of 4 (or 5 per Alfa Chemistry) . The addition of the 6-OCF₃ group introduces three electron-rich fluorine atoms and one ether oxygen capable of participating in weak hydrogen bonds and multipolar interactions with protein residues [1]. Structurally analogous 6-bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is reported with HBA = 8 , and the fully fluorinated analog 4-fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has HBA = 9 , indicating that the OCF₃ group roughly doubles HBA capacity.

Hydrogen bonding Molecular recognition Target engagement

Patent-Scoped Therapeutic Relevance: 6-Trifluoromethoxybenzimidazole Derivatives Claimed for Androgen-Independent Prostate Cancer

The 6-trifluoromethoxybenzimidazole scaffold, of which CAS 113638-38-3 is a core building block, is specifically claimed in U.S. Patents 8,242,284 and 8,293,780, both titled 'Anti-cancer agents based on 6-trifluoromethoxybenzimidazole derivatives and method of making' [1][2]. These patents, assigned to the U.S. Department of Energy, describe compounds having structural formulas that incorporate the 6-trifluoromethoxybenzimidazole core as chemotherapy agents for treating cancer, 'particularly androgen-independent prostate cancer' [1]. In contrast, generic 2-(trifluoromethyl)benzimidazoles without the 6-OCF₃ group are not the subject of this specific therapeutic patent family. The explicit restriction of claims to the 6-trifluoromethoxy-substituted series indicates that the −OCF₃ group at the 6-position was found to be a critical structural determinant for the claimed anticancer activity.

Prostate cancer Anticancer agents Patent landscape

Melting Point and Solid-State Differentiation: Target Compound Melts ~40°C Lower Than 2-CF₃-Only Benzimidazole

The target compound has an experimentally determined melting point of 167–168 °C , compared to 208–211 °C (lit.) for 2-(trifluoromethyl)benzimidazole (CAS 312-73-2) . This ~40 °C depression in melting point is consistent with the disruption of crystal packing by the conformationally flexible −OCF₃ group at the 6-position. From a procurement and handling perspective, the lower melting point may facilitate dissolution and formulation under milder thermal conditions, and serves as a practical identity check to distinguish the target compound from the 2-CF₃-only analog upon receipt.

Solid-state properties Formulation Purification

Highest-Confidence Application Scenarios for 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (113638-38-3) Based on Current Evidence


Medicinal Chemistry: Late-Stage Lead Optimization Requiring Simultaneous LogP and pKa Tuning

For SAR campaigns where both lipophilicity (logP) and ionization state (pKa) must be simultaneously optimized, the dual −OCF₃/−CF₃ benzimidazole scaffold offers a single-building-block solution. The logP of ~3.35 and pKa of ~8.10 place this compound in a physicochemical window that is difficult to access with mono-substituted analogs, as demonstrated by the ~0.7–1.2 logP unit increase and ~3.7 pKa unit decrease relative to single-substituent comparators . This scaffold is particularly relevant for programs targeting intracellular proteins where neutral species at physiological pH and moderate lipophilicity are prerequisites for passive membrane permeability .

Oncology Research: Synthesis of 6-Trifluoromethoxybenzimidazole Derivatives Within the Scope of US Patents 8,242,284 / 8,293,780

Research groups pursuing androgen-independent prostate cancer therapeutics and seeking to generate composition-of-matter or method-of-use intellectual property within the 6-trifluoromethoxybenzimidazole patent space require the 6-OCF₃-substituted benzimidazole as a key synthetic intermediate. The target compound, bearing the requisite 6-OCF₃ group with a synthetically tractable 2-CF₃ substituent, serves as a direct entry point into the chemical space claimed in US 8,242,284 and US 8,293,780 . Procurement of this specific building block ensures that downstream derivatives retain the 6-trifluoromethoxy substitution pattern identified as critical in the patent disclosures .

Computational Chemistry: Pharmacophore and Docking Studies Requiring Accurate HBA and Electrostatic Descriptors

For virtual screening campaigns and structure-based drug design, the enhanced hydrogen-bond acceptor profile of the dual-substituted benzimidazole (estimated HBA ≈ 8–9) relative to the 2-CF₃-only analog (HBA = 4–5) changes the predicted binding mode and interaction fingerprint with target proteins . Using the simpler analog as a computational surrogate risks missing key polar contacts. Procurement of the authentic dual-substituted compound for experimental validation of docking poses is recommended when virtual screens identify the −OCF₃/−CF₃ benzimidazole as a favored scaffold .

Agrochemical Discovery: Fluorinated Benzimidazole Building Block for Crop Protection Lead Generation

The trifluoromethoxy group is increasingly prevalent in agrochemical active ingredients due to its ability to enhance metabolic stability and lipophilicity without proportional increases in non-specific protein binding . The combination of −OCF₃ and −CF₃ on a benzimidazole core provides a building block with physicochemical properties (logP ~3.35, moderate HBA capacity) aligned with the property space of commercial fungicides and herbicides. The compound is catalogued under 'Fluorinated Benzimidazoles' and 'Trifluoromethylation Agents' by specialty chemical suppliers, consistent with its intended use as a discovery-phase intermediate .

Quote Request

Request a Quote for 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.